molecular formula C12H15NO4S B6645066 2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid

2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid

Cat. No.: B6645066
M. Wt: 269.32 g/mol
InChI Key: YYONRZWXMBGGRJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid is an organic compound with potential applications in various fields of science and industry. This compound features a methoxy group, a methylsulfanylbenzoyl group, and an amino acid backbone, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amino acid derivative under specific reaction conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-10(12(15)16)7-13-11(14)8-3-5-9(18-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONRZWXMBGGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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